molecular formula C13H13FN2O3 B13319340 Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13319340
M. Wt: 264.25 g/mol
InChI Key: ANUWHOALVCTNAM-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the condensation of appropriate hydrazines with β-keto esters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ester functional group can undergo hydrolysis, releasing the active pyrazole moiety, which can then exert its biological effects.

Comparison with Similar Compounds

  • Methyl 2-(2-(2-chlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
  • Methyl 2-(2-(2-bromophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
  • Methyl 2-(2-(2-iodophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Uniqueness: The presence of the fluorophenyl group in Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This can enhance its potential as a drug candidate by improving its pharmacokinetic profile.

Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

methyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H13FN2O3/c1-8-9(7-12(17)19-2)13(18)16(15-8)11-6-4-3-5-10(11)14/h3-6,15H,7H2,1-2H3

InChI Key

ANUWHOALVCTNAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2F)CC(=O)OC

Origin of Product

United States

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